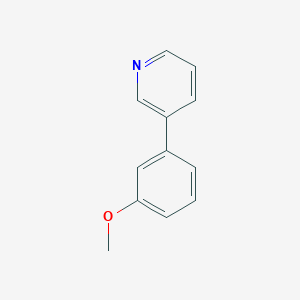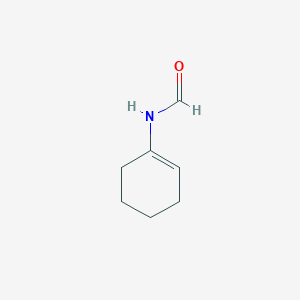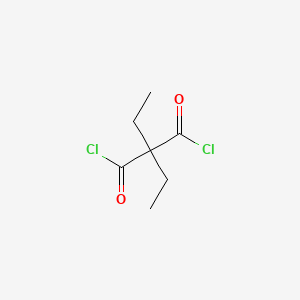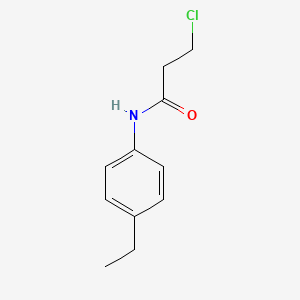
2-(1H-pyrrol-2-yl)acetic Acid
Overview
Description
2-(1H-pyrrol-2-yl)acetic acid is an organic compound that features a pyrrole ring substituted with an acetic acid group Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
It is known that pyrrole derivatives, which include 2-(1h-pyrrol-2-yl)acetic acid, have been found to bind with high affinity to multiple receptors . These compounds are of interest due to their diverse biological and clinical applications .
Mode of Action
It is known that pyrrole derivatives can interact with their targets in various ways, leading to a range of biological activities . For instance, some pyrrole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that pyrrole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity exhibited by the pyrrole derivative.
Result of Action
Given the diverse biological activities of pyrrole derivatives, it can be inferred that this compound may have a wide range of potential effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-(1H-pyrrol-2-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cellular DNA polymerases and protein kinases . These interactions are crucial for its biological activity, as they can influence various cellular processes, including DNA replication and protein phosphorylation. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to inhibit the activity of certain protein kinases, which play a critical role in cell signaling pathways. This inhibition can lead to alterations in gene expression and changes in cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain cellular DNA polymerases by binding to their active sites . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . This degradation can lead to a decrease in its biological activity and effectiveness in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as inhibiting the growth of certain cancer cells . At high doses, it can exhibit toxic or adverse effects, including damage to liver and kidney tissues . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it has been shown to be metabolized by liver enzymes, leading to the formation of several metabolites . These metabolites can have different biological activities and contribute to the overall effects of this compound on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . This localization is essential for its interactions with target biomolecules and its overall biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to accumulate in the nucleus, where it can interact with DNA and nuclear proteins . This localization is important for its role in regulating gene expression and other nuclear processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)acetic acid typically involves the reaction of pyrrole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Starting Materials: Pyrrole and chloroacetic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in a solvent like water or ethanol.
Procedure: Pyrrole is added to a solution of chloroacetic acid and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by acidification and extraction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonic acids are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(1H-pyrrol-2-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of pyrrole derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)acetic acid: Similar structure but with a different substitution pattern on the pyrrole ring.
2-(1H-pyrrol-3-yl)acetic acid: Another isomer with the acetic acid group attached at a different position on the pyrrole ring.
Indole-3-acetic acid: A related compound with an indole ring instead of a pyrrole ring.
Uniqueness
2-(1H-pyrrol-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(1H-pyrrol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-6(9)4-5-2-1-3-7-5/h1-3,7H,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUHUYQEAGMUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400972 | |
| Record name | 2-(1H-pyrrol-2-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79673-53-3 | |
| Record name | 2-(1H-pyrrol-2-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrrol-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B1364890.png)
![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)
![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)



![2-[[[4-[(3-methylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364917.png)




![2-[(2-{4-[(2-Methylbenzoyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364926.png)


